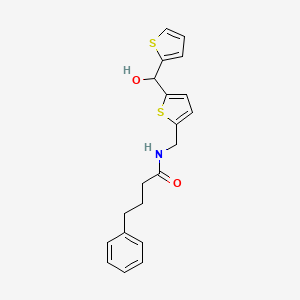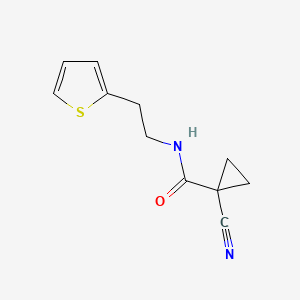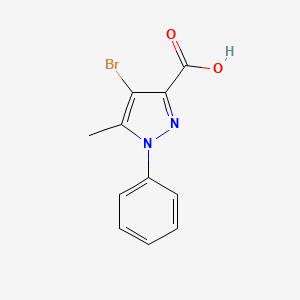
4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of bromine, methyl, and phenyl groups, as well as a carboxylic acid function, suggests a molecule with significant potential for chemical reactivity and interactions, making it a candidate for various chemical studies and applications .
Synthesis Analysis
The synthesis of related pyrazole compounds has been explored in several studies. For instance, 1-phenylpyrazole-4-carboxylic acid, a related compound, can be synthesized in high yield through the carbonation of 1-phenylpyrazol-4-ylmagnesium bromide, a Grignard reagent. This process also yields 1,1'-Diphenyl-4,4'-bipyrazolyl as a by-product, and the yield can be increased with the action of cobaltous chloride . Another study describes the directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, which can be metallated regioselectively to give a 5-lithio derivative. This intermediate can then be quenched with electrophiles to yield various 4-bromo-1-phenylsulphonyl-5-substituted pyrazoles .
Molecular Structure Analysis
The molecular and crystal structure of a similar compound, 3(5)-phenyl-4-bromo-5(3)-methylpyrazole, has been determined by X-ray crystallography. This study revealed the presence of both tautomers in the crystals, forming cyclic tetramers. The proton disorder within the structure was found to be dynamic, as established by solid-state 13C CPMAS NMR spectroscopy . Another study on the crystal structures of 4-bromopyrazole derivatives showed that the molecules are linked by N-H...N intermolecular hydrogen bonds, forming trimers and catemers, which are further connected by weak C-H...Br contacts to create a three-dimensional network .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives has been demonstrated through various chemical reactions. The Grignard reagent mentioned earlier reacts with ketones to form tertiary alcohols and with acid chlorides to form ketones. However, the preparation of ketones from the reaction of 1-phenylpyrazole-4-carbonyl chloride with various Grignard reagents often results in lower yields or failure, with the exception of methylmagnesium iodide, which gives a high yield of ketone . The lithiation process described also indicates that the pyrazole derivatives can undergo isomerization under certain conditions to afford thermodynamically more stable compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid are not detailed in the provided papers, the studies on related compounds provide insights into the properties one might expect. For example, the crystallographic study indicates that the presence of substituents on the pyrazole ring can lead to the formation of different molecular arrangements and dynamic proton behavior . The synthesis and reactivity studies suggest that the compound is likely to be reactive towards various electrophiles and nucleophiles, given the presence of the bromine atom and the carboxylic acid functionality . Additionally, the intermolecular interactions observed in the crystal structures of related compounds suggest that 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid may also exhibit significant solid-state intermolecular interactions .
Applications De Recherche Scientifique
Tautomerism Studies
4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid has been used in research exploring the tautomerism of 3(5)-phenylpyrazoles. A study utilizing multinuclear NMR spectroscopy and X-ray crystallography identified the existence of tautomers in both solution and solid states, contributing to the understanding of tautomeric equilibriums in such compounds (Aguilar‐Parrilla et al., 1992).
Synthesis of Derivatives
This chemical has been integral in the synthesis of various pyrazole derivatives. For instance, the conversion of 3-bromo-1,5-dimethyl-4-nitropyrazole to aminopyrazoles in the presence of a copper catalyst highlights its role in novel synthetic pathways (Perevalov et al., 1983). Additionally, the chemical has been used in the preparation of 1-phenylpyrazole-4-carboxylic acid, illustrating its versatility in organic synthesis (Brooklyn & Finar, 1968).
Heterocyclic Synthesis
In the field of heterocyclic synthesis, it has been used to create unexpected pyrazole derivatives. This demonstrates its potential in expanding the diversity of heterocyclic compounds (El-Rady & Latif, 2004).
Structural Studies
Structural studies of derivatives of 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid have been instrumental in understanding their properties. For instance, the study of 3-methyl-5-phenylisothiazole-4-carboxylic acid and its halogen-substituted derivatives has provided insights into the structural aspects of these compounds (Naito, Nakagawa, & Takahashi, 1968).
Antimicrobial Research
This chemical has also found application in the synthesis of phenylpyrazoles with significant antimicrobial properties. The synthesis of various phenylpyrazoles with different aromatic ring systems has been pivotal in exploring new antimicrobial agents (Farag et al., 2008).
Anticonvulsant Activity Studies
Additionally, derivatives of 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid have been synthesized and tested for anticonvulsant activity, illustrating its potential in pharmacological research (Unverferth et al., 1998).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Result of Action
It is known that similar compounds, such as indole derivatives, possess various biological activities .
Propriétés
IUPAC Name |
4-bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-9(12)10(11(15)16)13-14(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWBEWBSHKYCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527722.png)
![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B2527726.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2527729.png)

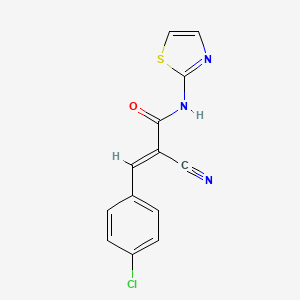
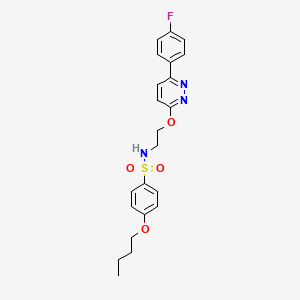
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2527733.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527737.png)
![4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-2-one](/img/structure/B2527741.png)
![4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2527742.png)
![2-(1-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2527743.png)
